1-Methyl-3-(4-sulfamoylphenyl)thiourea
Description
1-Methyl-3-(4-sulfamoylphenyl)thiourea is a thiourea derivative characterized by a methyl group and a 4-sulfamoylphenyl substituent. Thiourea derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The synthesis of this compound involves the reaction of 4-aminobenzenesulphonamide with methyl isothiocyanate in ethanol under reflux conditions, followed by crystallization . Its structural uniqueness lies in the sulfamoyl group (–SO₂NH₂), which enhances hydrogen-bonding capabilities and modulates electronic properties, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
1-methyl-3-(4-sulfamoylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S2/c1-10-8(14)11-6-2-4-7(5-3-6)15(9,12)13/h2-5H,1H3,(H2,9,12,13)(H2,10,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEQHNZCGZPSII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-3-(4-sulfamoylphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 4-sulfamoylphenyl isothiocyanate with methylamine under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(4-sulfamoylphenyl)thiourea undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiourea nitrogen atoms, leading to the formation of substituted thioureas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, bromine, and iodine are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Thiols, amines
Substitution: Substituted thioureas
Scientific Research Applications
1-Methyl-3-(4-sulfamoylphenyl)thiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-sulfamoylphenyl)thiourea involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Enzyme Inhibition
- This compound: Exhibits inhibitory activity against Trypanosoma brucei leucyl-tRNA synthetase (LeuRS) with an IC₅₀ of 174.5 µM. Docking studies suggest binding to the synthetic active site of LeuRS .
- Compound 24 (1,3-substituted analog) : Shows significantly higher potency (IC₅₀ = 1.1 µM) due to optimized substituent positioning .
- Amino acid-thiourea hybrids (M1, M2): Demonstrate anti-amoebic activity against Acanthamoeba via enhanced hydrophilicity and receptor targeting .
Antifungal and Herbicidal Activity
- 1,3,4-Oxadiazole thioether derivatives : Derivatives of penthiopyrad exhibit >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani .
- This compound : Primarily serves as a precursor for bioactive thiazoles, which show broader pesticidal applications .
Key Research Findings
- Substituent Position Matters : 1,3-Substitution patterns (e.g., Compound 24) improve enzyme inhibition compared to 1,4-substitution .
- Sulfamoyl vs. Sulfonyl : The –SO₂NH₂ group in this compound offers dual hydrogen-bonding sites, unlike sulfonyl (–SO₂–) groups in fungicidal oxadiazoles .
- Hybrid Derivatives: Incorporating amino acids (e.g., M1, M2) or heterocycles (e.g., quinoline) enhances biological activity by balancing hydrophobicity and target affinity .
Q & A
Q. What are the optimized synthetic routes for 1-Methyl-3-(4-sulfamoylphenyl)thiourea, and how can purity be ensured?
The synthesis typically involves reacting methylamine with 4-sulfamoylphenyl isothiocyanate in ethanol or methanol under reflux. Key steps include:
- Reaction Conditions : Maintain temperatures between 60–80°C for 6–8 hours to ensure complete reaction .
- Purification : Recrystallization using ethanol/water mixtures (70:30 v/v) improves purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or NMR (DMSO-d₆ solvent) .
- Yield Optimization : Use excess methylamine (1.2–1.5 equivalents) and inert atmospheres (N₂) to minimize side reactions .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
Q. How can researchers screen the biological activity of this thiourea derivative?
- Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (Minimum Inhibitory Concentration) values for potency comparison .
- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., MDA-MB-231). Include positive controls (e.g., doxorubicin) and IC₅₀ calculations .
Advanced Research Questions
Q. What computational strategies are effective for studying its enzyme inhibition mechanisms?
- Molecular Docking : Use AutoDock Vina with Lamarckian GA parameters (exhaustiveness = 20, grid spacing = 0.375 Å). Target enzymes like 15-lipoxygenase (PDB ID: 1LOX) to predict binding modes .
- MD Simulations : Run 100 ns simulations (GROMACS) with CHARMM36 force field. Analyze RMSD (< 2.5 Å) and hydrogen bond occupancy (> 70%) to validate stability .
Q. How can structural data contradictions (e.g., crystallographic vs. computational) be resolved?
- Validation Tools : Cross-check SXRD data with DFT-optimized geometries (B3LYP/6-311+G(d,p)). Discrepancies in bond lengths (> 0.05 Å) may indicate crystal packing effects .
- Hirshfeld Surface Analysis : Use CrystalExplorer to identify intermolecular interactions (e.g., S···H contacts) that influence crystallographic parameters .
Q. What strategies improve selectivity in enzyme inhibition studies?
- SAR Studies : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups at para positions enhance 15-lipoxygenase inhibition). Compare IC₅₀ values across derivatives .
- Kinetic Assays : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). Use purified enzyme (≥ 95% purity) and monitor absorbance at 234 nm (15-LOX) .
Q. How can researchers address low solubility in biological assays?
- Co-solvent Systems : Use DMSO/PBS mixtures (< 1% DMSO) to maintain compound stability. Validate with dynamic light scattering (DLS) to ensure no aggregation .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the thiourea nitrogen to enhance aqueous solubility .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
